molecular formula C12H10BrN5O B14181782 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-

Cat. No.: B14181782
M. Wt: 320.14 g/mol
InChI Key: HGZCCNZDCZNSKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- typically involves multiple steps. One common method includes the following steps :

    Starting Material: The synthesis begins with 5-bromo-7-azaindole.

    Reaction with Triisopropylsilyl Chloride: The starting material is reacted with triisopropylsilyl chloride in the presence of potassium tert-butoxide in tetrahydrofuran at low temperatures.

    Cyclization: The intermediate product undergoes cyclization to form the desired pyrrolo[2,3-b]pyridine core.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C12H10BrN5O

Molecular Weight

320.14 g/mol

IUPAC Name

3-(2-aminopyrimidin-4-yl)-6-bromo-1-methyl-7H-pyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C12H10BrN5O/c1-18-5-6(7-2-3-15-12(14)16-7)10-8(19)4-9(13)17-11(10)18/h2-5H,1H3,(H,17,19)(H2,14,15,16)

InChI Key

HGZCCNZDCZNSKM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1NC(=CC2=O)Br)C3=NC(=NC=C3)N

Origin of Product

United States

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